BENGHE Foundational & Exploratory

Check Availability & Pricing

The Repurposed Angina Drug Perhexiline: A
Technical Guide to its Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Perhexiline

Cat. No.: B15573160

For Researchers, Scientists, and Drug Development Professionals

Introduction

Originally developed as a prophylactic anti-anginal agent, perhexiline is gaining significant
attention for its potential as a repurposed anti-cancer therapeutic. This technical guide
synthesizes the current understanding of perhexiline's anti-neoplastic effects, focusing on its
core mechanisms of action, summarizing key quantitative data, and providing detailed
experimental methodologies. The evidence presented herein highlights perhexiline's ability to
disrupt cancer cell metabolism, induce apoptosis, and overcome drug resistance across a
range of malignancies, including colorectal, pancreatic, and glioblastoma.

Core Mechanisms of Action

Perhexiline's anti-cancer activity is primarily attributed to its role as a potent inhibitor of fatty
acid oxidation (FAO), a key metabolic pathway that cancer cells exploit to meet their high
energy demands. However, emerging research indicates that its efficacy extends beyond this
central mechanism, involving CPT-independent pathways that are specific to certain cancer
types.

Inhibition of Fatty Acid Oxidation (FAO) via CPT1/2

The canonical mechanism of perhexiline involves the inhibition of Carnitine
Palmitoyltransferase 1 and 2 (CPT1/2), crucial mitochondrial enzymes responsible for the
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transport of long-chain fatty acids into the mitochondrial matrix for 3-oxidation (FAO). By
blocking this pathway, perhexiline initiates a cascade of events detrimental to cancer cell
survival:

o ATP Depletion: Inhibition of FAO leads to a reduction in the production of acetyl-CoA, NADH,
and FADH2, which are essential substrates for the electron transport chain and subsequent
ATP synthesis. This energy depletion can trigger apoptosis.

o AMPK Activation: The resulting increase in the AMP/ATP ratio activates AMP-activated
protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK
can inhibit cell proliferation by downregulating the mTOR signaling pathway.

e Increased Oxidative Stress: The disruption of mitochondrial metabolism can lead to an
accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular
components and inducing apoptosis.
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Caption: Perhexiline's inhibition of CPT1/2 disrupts FAO, leading to apoptosis.
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CPT-Independent Mechanisms

Recent studies have uncovered that perhexiline's anti-cancer effects are not solely dependent
on FAO inhibition. These alternative mechanisms appear to be context-dependent, varying with
the type of cancer.

e FYN Kinase Inhibition in Glioblastoma: In glioblastoma models, perhexiline has
demonstrated potent anti-tumor activity independent of FAO inhibition. This effect is
attributed to the inhibition of FYN, a Src family tyrosine kinase. FYN is implicated in glioma
cell proliferation and migration, and its inhibition by perhexiline leads to increased redox
stress and apoptosis.

« Inhibition of Cholesterol Biosynthesis in Pancreatic Cancer: In pancreatic ductal
adenocarcinoma (PDAC) models with KRAS mutations, perhexiline's efficacy is linked to
the disruption of cholesterol metabolism. Mutant KRAS has been shown to upregulate the
cholesterol biosynthesis pathway. Perhexiline counteracts this by inhibiting the sterol
regulatory element-binding protein 2 (SREBP2), a key transcriptional regulator of cholesterol
synthesis. This leads to the suppression of tumor organoid growth.
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¢ To cite this document: BenchChem. [The Repurposed Angina Drug Perhexiline: A Technical
Guide to its Anti-Cancer Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573160#exploring-the-anti-cancer-properties-of-
perhexiline]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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